![molecular formula C10H16BNO2S B1393936 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2096996-97-1](/img/structure/B1393936.png)
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Overview
Description
The compound “5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling reactions in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a boronic ester group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to create carbon-carbon bonds .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of compounds related to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole have been explored in several studies. A significant focus is on the synthesis of boric acid ester intermediates, involving benzene rings, and examining their molecular structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also incorporate density functional theory (DFT) for molecular structure analysis, which is found consistent with the crystal structures determined by X-ray diffraction. This research highlights the potential for developing new chemical entities and understanding their physical and chemical properties (Huang et al., 2021), (Liao et al., 2022).
Application in Polymer Chemistry
The use of compounds similar to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in the synthesis of high-performance semiconducting polymers has been documented. This includes the development of 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole as a precursor for naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, showing their utility in the field of polymer chemistry (Kawashima et al., 2013).
Electrophilic Substitution and Suzuki Coupling
Research has also delved into the convenient synthesis of heteroaryl-linked benzimidazoles via microwave-assisted boronate ester formation, indicating the utility of such compounds in facilitating efficient synthetic routes. This approach involves Suzuki–Miyaura cross-coupling, highlighting the compound's role in facilitating diverse chemical reactions (Rheault et al., 2009).
Inhibitory Activity and Fluorescent Probes
Studies also encompass the synthesis of certain derivatives with inhibitory activity against specific enzymes, such as serine proteases. This opens up potential applications in biochemical and pharmaceutical research. Additionally, the development of fluorescent probes using similar compounds has been explored, further extending their application in scientific research (Spencer et al., 2002), (You-min, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-12-8(15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFTPIZRSSKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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